molecular formula C10H13N3O3S B2615958 4-[(4-Aminophenyl)sulfonyl]piperazin-2-one CAS No. 953754-76-2

4-[(4-Aminophenyl)sulfonyl]piperazin-2-one

Cat. No.: B2615958
CAS No.: 953754-76-2
M. Wt: 255.29
InChI Key: DPPZOCXNKWKSCK-UHFFFAOYSA-N
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Description

4-[(4-Aminophenyl)sulfonyl]piperazin-2-one (CAS 953754-76-2) is a synthetic piperazine derivative of significant interest in medicinal and agrochemical research. This compound, with the molecular formula C 10 H 13 N 3 O 3 S and a molecular weight of 255.29 g/mol, serves as a versatile chemical scaffold for designing novel bioactive molecules . The structure features a piperazin-2-one ring, a privileged scaffold in drug discovery, linked via a sulfonyl group to a 4-aminophenyl moiety, providing multiple sites for chemical modification and structure-activity relationship (SAR) studies. Its primary research value lies in its application as a key synthetic intermediate for the development of potential therapeutic and agrochemical agents. In medicinal chemistry, structurally related piperazine-sulfonyl compounds are being investigated for their anticancer properties. Recent studies on similar compounds have demonstrated potent activity against cancer cell lines such as MCF-7 and A-549, with mechanisms potentially involving inhibition of key targets like EGFR tyrosine kinase and the estrogen receptor . Concurrently, in agrochemical research, piperazine derivatives bearing sulfonyl and sulfanyl groups have shown promising acaricidal activity against economically significant spider mites, including Tetranychus urticae . This highlights the compound's potential utility in developing new pest control agents with novel modes of action. The presence of both sulfonamide and aniline functional groups makes it a valuable precursor for synthesizing diverse chemical libraries aimed at exploring new biological pathways. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminophenyl)sulfonylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c11-8-1-3-9(4-2-8)17(15,16)13-6-5-12-10(14)7-13/h1-4H,5-7,11H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPZOCXNKWKSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Routes and Methodologies for 4 4 Aminophenyl Sulfonyl Piperazin 2 One and Its Precursors

Retrosynthetic Analysis of 4-[(4-Aminophenyl)sulfonyl]piperazin-2-one

A retrosynthetic analysis of the target molecule, this compound, identifies two primary disconnection points. The most logical disconnection is at the sulfonamide bond (S-N), which simplifies the molecule into two key precursors: piperazin-2-one (B30754) and a reactive derivative of 4-aminobenzenesulfonic acid.

Disconnection 1 (Sulfonamide Bond): This break leads to piperazin-2-one and 4-aminobenzenesulfonyl chloride (or a protected version thereof). The amino group on the phenyl ring is highly reactive and would likely require protection during the sulfonylation step to prevent side reactions. Therefore, a more practical precursor is a protected arylsulfonyl chloride, such as 4-acetamidobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride.

Disconnection 2 (Piperazin-2-one Ring): The piperazin-2-one precursor can be further disconnected through a conceptual cleavage of the amide bond and one of the C-N bonds. This approach leads back to simpler, acyclic starting materials. A common strategy involves the cyclization of an N-(2-aminoethyl)glycine derivative or the reaction between an ethylenediamine (B42938) derivative and a two-carbon electrophile, such as an α-haloacetyl halide or ester.

This analysis suggests a convergent synthesis where the piperazin-2-one core is first constructed and then coupled with the appropriately protected phenylsulfonyl moiety, followed by a final deprotection step to reveal the target primary amine.

Classical Synthetic Approaches to the Piperazin-2-one Core

The piperazin-2-one ring is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. dicp.ac.cn These approaches generally rely on the formation of the six-membered ring through cyclization reactions.

The construction of the piperazin-2-one heterocycle is most commonly achieved via intramolecular or intermolecular cyclization reactions. researchgate.net A primary method involves the reaction of ethylenediamine with α-haloesters, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. This reaction proceeds via an initial N-alkylation followed by an intramolecular aminolysis of the ester to form the cyclic amide.

Another versatile strategy is the cyclization of N-(2-aminoethyl) amino acids or their corresponding esters. This intramolecular condensation can be promoted by heating or by using coupling agents to facilitate amide bond formation. The reduction of diketopiperazines or pyrazines also serves as a viable, albeit less direct, route to the piperazin-2-one core. researchgate.netresearchgate.net

More advanced catalytic methods, such as palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, have been developed to afford chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cn

Starting MaterialsReaction TypeKey FeaturesReference
Ethylenediamine and α-haloester (e.g., ethyl chloroacetate)Intermolecular N-alkylation followed by intramolecular cyclizationA direct and common approach, often requiring control of N-substitution. researchgate.net
N-(2-aminoethyl)glycine derivativesIntramolecular amide formationUtilizes pre-assembled acyclic precursors. acs.org
Pyrazin-2-olsAsymmetric hydrogenation (e.g., Pd-catalyzed)Provides access to chiral piperazin-2-ones with high enantiomeric excess. dicp.ac.cn
DiketopiperazinesSelective reductionRequires selective reduction of one of the two amide carbonyls. researchgate.net

Piperazin-2-one possesses two distinct nitrogen atoms: an amide nitrogen (N1) and an amine nitrogen (N4). This asymmetry presents a challenge for selective N-substitution. Direct substitution often leads to a mixture of products. Therefore, strategies involving protecting groups are typically employed to achieve regioselectivity. mdpi.com

For selective substitution at the N4 position, the N1 amide proton can be protected, for example, with a Boc (tert-butyloxycarbonyl) or benzyl (B1604629) group. The more nucleophilic N4 amine can then react with an electrophile. Subsequent removal of the N1 protecting group yields the N4-substituted product. Conversely, to achieve substitution at N1, the N4 position is typically protected first, often with groups like Boc or Cbz (carboxybenzyl), allowing for subsequent functionalization at N1. researchgate.netacs.org

Advanced Synthetic Strategies for Incorporating the 4-Aminophenylsulfonyl Moiety

The introduction of the 4-aminophenylsulfonyl group onto the piperazin-2-one core is a critical transformation that requires careful management of the reactive amino group.

The formation of the sulfonamide linkage is typically achieved by reacting the N4 nitrogen of piperazin-2-one with a sulfonyl chloride. nih.gov Direct use of 4-aminobenzenesulfonyl chloride is problematic due to the potential for self-reaction of the reagent and reaction of the amino group with the sulfonyl chloride.

To circumvent this, a protected form of the sulfonyl chloride is used. The two most common strategies involve:

Using 4-acetamidobenzenesulfonyl chloride: The piperazin-2-one is reacted with 4-acetamidobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine, pyridine, or DIPEA) in an inert solvent like dichloromethane (B109758) or THF. nih.gov The resulting N-acetylated intermediate is then hydrolyzed under acidic or basic conditions to reveal the free amino group.

Using 4-nitrobenzenesulfonyl chloride: An alternative approach is to use 4-nitrobenzenesulfonyl chloride. The sulfonylation reaction proceeds under similar basic conditions. The nitro group of the resulting intermediate is then reduced to the primary amine, typically via catalytic hydrogenation (e.g., H₂, Pd/C) or using chemical reducing agents like tin(II) chloride. google.comcore.ac.uk

Sulfonylating AgentBaseSolventSubsequent StepReference
4-Acetamidobenzenesulfonyl chloridePyridine, TriethylamineDCM, THFAcid or base hydrolysis nih.gov
4-Nitrobenzenesulfonyl chlorideTriethylamine, DIPEADCM, NMPCatalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂) google.comcore.ac.uk

Protecting group chemistry is indispensable in the synthesis of this compound. wikipedia.orgresearchgate.net The choice of protecting group is crucial and must be "orthogonal" to the other functional groups present in the molecule, meaning it can be removed without affecting other parts of the structure. springernature.com

Protection of the Aryl Amine: As discussed, the primary amino group of the phenylsulfonyl moiety must be masked during the sulfonylation step. The acetyl (Ac) group is a common choice, readily introduced by treating 4-aminobenzenesulfonic acid with acetic anhydride (B1165640) and then converting the product to the sulfonyl chloride. It is typically removed by acid- or base-catalyzed hydrolysis. The nitro (NO₂) group serves as a precursor to the amine and is stable to many reaction conditions. It is converted to the amine in a final reduction step. creative-peptides.com

Protection of Piperazin-2-one Nitrogens: If the synthesis requires modifications to the piperazin-2-one ring prior to sulfonylation, or to ensure absolute regioselectivity at N4, a protecting group may be installed on the N1 nitrogen. The tert-butoxycarbonyl (Boc) group is widely used for this purpose due to its stability under a range of conditions and its facile removal with acid (e.g., trifluoroacetic acid). mdpi.com

Functional GroupProtecting GroupAbbreviationDeprotection ConditionsReference
Aryl AmineAcetylAcAcidic or basic hydrolysis (e.g., HCl, NaOH) creative-peptides.com
Aryl Amine (as precursor)NitroNO₂Reduction (e.g., H₂/Pd-C, SnCl₂, Fe/HCl) google.com
Piperazinone N1-Amidetert-ButoxycarbonylBocStrong acid (e.g., TFA, HCl in dioxane) mdpi.com
Piperazinone N4-AmineCarboxybenzylCbz or ZCatalytic hydrogenation (H₂/Pd-C) creative-peptides.com

Novel and Sustainable Synthetic Methodologies for this compound (e.g., Green Chemistry Approaches)

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in pharmaceutical chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Microwave-Assisted Synthesis: One promising green approach is the use of microwave irradiation to accelerate chemical reactions. Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields and purer products compared to conventional heating methods. organic-chemistry.orgacs.orgscribd.com For the synthesis of this compound, a microwave-assisted sulfonylation of piperazin-2-one with 4-acetylaminobenzenesulfonyl chloride could be envisioned. This would likely be followed by a microwave-assisted deprotection step. Such a procedure would not only be faster but could also reduce the consumption of solvents. scirp.orgresearchgate.net

Synthesis in Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. sci-hub.se Several researchers have reported the successful synthesis of sulfonamides in aqueous media, often under mild conditions. rsc.orgresearchgate.net A potential green synthesis of the target compound could involve the reaction of piperazin-2-one with 4-acetylaminobenzenesulfonyl chloride in an aqueous system, possibly with the use of a phase-transfer catalyst or a co-solvent to facilitate the reaction. This would eliminate the need for volatile and often toxic organic solvents.

Catalyst-Free and Solvent-Free Reactions: Another green chemistry principle is the avoidance of catalysts and solvents where possible. Some sulfonamide syntheses have been achieved under solvent-free conditions, which significantly reduces the environmental impact of the process. sci-hub.se A solid-state reaction between piperazin-2-one and the sulfonyl chloride, potentially activated by grinding or gentle heating, could be explored.

Sustainable Reagent and Feedstock Selection: A holistic green approach also considers the origin of the starting materials. The development of synthetic routes that utilize bio-based feedstocks or reagents derived from renewable resources is a long-term goal. For the synthesis of the target compound, this could involve exploring alternative methods for the preparation of the piperazin-2-one and 4-aminophenylsulfonyl precursors from more sustainable sources.

The table below summarizes potential green chemistry approaches for the synthesis of this compound.

Green Chemistry ApproachPotential Application in SynthesisAdvantages
Microwave-Assisted Synthesis Acceleration of the sulfonylation and deprotection steps.Reduced reaction times, higher yields, improved purity. organic-chemistry.orgacs.orgscribd.com
Aqueous Media Using water as a solvent for the sulfonylation reaction.Eliminates the need for hazardous organic solvents, environmentally benign. rsc.orgresearchgate.net
Catalyst-Free/Solvent-Free Solid-state reaction between piperazin-2-one and the sulfonyl chloride.Minimizes waste, reduces environmental impact. sci-hub.se
Sustainable Feedstocks Exploring bio-based routes to the piperazin-2-one and sulfonyl precursors.Reduces reliance on petrochemicals, improves long-term sustainability.

Synthesis of Related Aminophenyl-piperazinone Derivatives for Comparative Studies

To understand the structure-activity relationships (SAR) of this compound, it is essential to synthesize a range of related derivatives for comparative biological evaluation. nih.govresearchgate.net This involves systematic modifications to different parts of the molecule, including the aminophenyl ring, the sulfonyl linker, and the piperazinone scaffold.

Modification of the Aminophenyl Ring: The position and nature of the substituent on the phenyl ring can be varied. For example, the amino group could be moved from the para-position to the meta- or ortho-positions to investigate the impact of its location on biological activity. Additionally, other substituents, such as methyl, methoxy (B1213986), or halogen groups, could be introduced onto the phenyl ring to probe the effects of electronics and sterics.

Modification of the Piperazinone Ring: The piperazinone ring itself can be modified in several ways. Substituents can be introduced at the C3, C5, or C6 positions to explore the steric and electronic requirements of the binding site. Chiral derivatives can be synthesized to investigate the stereochemical preferences of the biological target. dicp.ac.cnrsc.org The synthesis of such derivatives often involves starting with substituted amino acids or employing stereoselective synthetic methods. thieme-connect.comrsc.org

Synthesis of Isomers and Analogs: The synthesis of structural isomers and analogs can also provide valuable SAR data. For example, the piperazin-2-one ring could be replaced with other heterocyclic scaffolds, such as piperazine (B1678402) or morpholine, to assess the importance of the lactam functionality. The sulfonyl linker could be replaced with other linking groups, such as an amide or a methylene (B1212753) group, to understand the role of the sulfonamide bond.

The synthesis of these derivatives often employs combinatorial chemistry approaches, allowing for the rapid generation of a library of related compounds. researchgate.net The biological data obtained from these comparative studies are crucial for optimizing the lead compound and designing new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

The following table provides examples of related aminophenyl-piperazinone derivatives that could be synthesized for comparative studies.

Derivative ClassSpecific ExamplesRationale for Synthesis
Positional Isomers 3-[(4-Aminophenyl)sulfonyl]piperazin-2-one, 2-[(4-Aminophenyl)sulfonyl]piperazin-2-oneTo investigate the influence of the amino group position on activity.
Substituted Phenyl Analogs 4-[(4-Amino-3-methylphenyl)sulfonyl]piperazin-2-one, 4-[(4-Amino-3-chlorophenyl)sulfonyl]piperazin-2-oneTo probe the electronic and steric effects of substituents on the phenyl ring.
Substituted Piperazinone Analogs 4-[(4-Aminophenyl)sulfonyl]-3-methylpiperazin-2-one, 4-[(4-Aminophenyl)sulfonyl]-5-phenylpiperazin-2-oneTo explore the steric tolerance of the binding site around the piperazinone ring.
Chiral Derivatives (R)-4-[(4-Aminophenyl)sulfonyl]-3-methylpiperazin-2-one, (S)-4-[(4-Aminophenyl)sulfonyl]-3-methylpiperazin-2-oneTo determine the stereochemical requirements for biological activity.
Scaffold Analogs 1-(4-Aminophenylsulfonyl)piperazine, 4-(4-Aminophenylsulfonyl)morpholineTo assess the importance of the piperazin-2-one scaffold.

Structural Elucidation and Conformational Analysis of 4 4 Aminophenyl Sulfonyl Piperazin 2 One

Conformational Analysis and Dynamics of 4-[(4-Aminophenyl)sulfonyl]piperazin-2-one in Solution

The solution-state conformation of this compound is not static but rather a dynamic equilibrium of multiple interconverting forms. The primary sources of this conformational complexity are the ring inversion of the piperazin-2-one (B30754) core and the rotation around the sulfonamide (N-S) bond. The piperazine (B1678402) ring can adopt several conformations, such as chair, boat, and twist-boat forms. nih.govresearchgate.net For piperazine systems, the chair conformation is generally the most stable. nih.gov However, the bulky aminophenylsulfonyl substituent at the N4 position and the carbonyl group at the C2 position can influence the conformational equilibrium and the energy barriers between different forms.

Solution-State NMR for Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences and dynamics of molecules in solution. copernicus.org Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HSQC, NOESY) provide detailed information on the molecule's structure and behavior.

For N-substituted piperazines, the rate of ring inversion and rotation around exocyclic N-C or N-S bonds can significantly affect the appearance of NMR spectra. researchgate.net If the rate of exchange between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. copernicus.org Conversely, if the exchange is fast, the spectrum will show averaged signals. Temperature-dependent NMR studies are particularly insightful, as they can be used to determine the energy barriers for conformational changes, such as ring inversion. nih.govrsc.org

In the case of this compound, the piperazin-2-one ring is expected to predominantly exist in a chair-like conformation. The orientation of the aminophenylsulfonyl group (axial vs. equatorial) and the puckering of the ring would be influenced by steric and electronic factors.

Detailed NMR Analysis:

¹H NMR: The chemical shifts of the piperazine ring protons are sensitive to their spatial environment. Protons in axial and equatorial positions will have different chemical shifts and coupling constants. Vicinal coupling constants (³JHH) between adjacent protons, determined from the multiplicity of the signals, can provide information about the dihedral angles and thus the ring's conformation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can detect through-space interactions between protons that are close to each other (typically < 5 Å). nih.gov NOESY correlations can help determine the relative orientation of different parts of the molecule, such as the proximity of the aromatic protons of the aminophenylsulfonyl group to specific protons on the piperazin-2-one ring. This is crucial for defining the preferred orientation around the N-S bond.

Due to a lack of publicly available, specific experimental NMR data for this compound, the following table represents hypothetical ¹H NMR data for illustrative purposes, based on typical values for similar N-sulfonylpiperazine structures in a deuterated chloroform (B151607) (CDCl₃) solvent.

Proton AssignmentHypothetical Chemical Shift (δ, ppm)Hypothetical MultiplicityHypothetical Coupling Constant (J, Hz)
H-3 (axial)3.45dd12.5, 4.0
H-3 (equatorial)3.60dd12.5, 2.5
H-5 (axial)3.10dt13.0, 3.5
H-5 (equatorial)3.25dm13.0
H-6 (axial)3.80dt13.0, 3.5
H-6 (equatorial)3.95dm13.0
-NH₂4.10br s-
Aromatic H (ortho to SO₂)7.65d8.5
Aromatic H (meta to SO₂)6.70d8.5

This table is for illustrative purposes only and contains hypothetical data.

Circular Dichroism Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is an essential tool for studying chiral molecules. While this compound itself is achiral, the introduction of a chiral center, for instance by substitution on the piperazin-2-one ring (e.g., at C-3, C-5, or C-6), would render the molecule chiral.

For such chiral derivatives, CD spectroscopy can provide valuable information about the absolute configuration and the predominant solution-state conformation. The CD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. The aromatic aminophenylsulfonyl group and the amide group of the piperazin-2-one are the primary chromophores in this system.

The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial relationship between these chromophores. Theoretical calculations can be used in conjunction with experimental CD spectra to correlate the observed spectrum with specific conformations and establish the absolute configuration of the chiral centers. nih.gov For example, the conformation of the piperazin-2-one ring and the rotational position of the sulfonylphenyl group would influence the electronic transitions of the chromophores, leading to a characteristic CD spectrum.

Should a chiral derivative of this compound be synthesized, its CD spectrum would be a key analytical feature. The following table illustrates the type of data that would be obtained from a CD spectroscopic analysis, presenting hypothetical data for a chiral derivative.

Hypothetical Wavelength (nm)Hypothetical Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Associated Electronic Transition
275+5,000¹Lₐ (Aromatic)
240-12,000¹Lₑ (Aromatic)
215+20,000n → π* (Amide)

This table is for illustrative purposes only and contains hypothetical data for a chiral derivative.

The specific shape and sign of the CD signals would allow researchers to deduce the preferred conformation of the chiral derivative in solution, providing insights that are complementary to those obtained from NMR spectroscopy.

Computational Chemistry and Theoretical Studies of 4 4 Aminophenyl Sulfonyl Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, charge distribution, and reactivity. These calculations solve the Schrödinger equation, or its approximations, for a given molecule to determine its electronic structure.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with high accuracy. researchgate.netnih.govresearchgate.net DFT studies on molecules structurally related to 4-[(4-Aminophenyl)sulfonyl]piperazin-2-one, such as other aryl sulfonyl piperazine (B1678402) derivatives, have been performed to optimize their molecular geometry and analyze their electronic features. researchgate.net

One of the key outputs of DFT calculations is the Molecular Electrostatic Potential (MEP). The MEP map is a visual tool that illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netrsc.org For aryl sulfonyl piperazine derivatives, MEP analysis typically reveals that the negative electrostatic potential is concentrated around the oxygen atoms of the sulfonyl group, making this region a likely site for electrophilic attack and hydrogen bond acceptance. researchgate.netresearchgate.net Conversely, the hydrogen atoms, particularly those of the amino group, generally exhibit a positive potential, indicating their role as hydrogen bond donors. researchgate.net This information is crucial for predicting how the molecule will interact with biological receptors.

Interactive Table: Representative Data from DFT Calculations on Related Sulfonamides

ParameterTypical Calculated ValueSignificance
Dipole Moment (Debye)2.5 - 6.0 DIndicates the overall polarity of the molecule, influencing solubility and binding interactions.
Total Energy (Hartree)Varies significantly with molecule sizeRepresents the total electronic energy of the molecule at its optimized geometry.
Mulliken Atomic Charges (e)Sulfonyl Oxygens: ~ -0.6 to -0.8 Sulfur: ~ +1.2 to +1.5 Amino Nitrogen: ~ -0.8 to -1.0Provides a quantitative measure of charge distribution on individual atoms, highlighting reactive sites. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. nih.govnih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

Interactive Table: Typical FMO Data for Sulfonamide-based Compounds

ParameterTypical Calculated Value (eV)Interpretation
EHOMO-6.0 to -7.5 eVRepresents the ionization potential; a higher value indicates a better electron donor.
ELUMO-1.0 to -2.5 eVRepresents the electron affinity; a lower value indicates a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE)4.0 to 5.5 eVIndicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum calculations provide insights into static molecules, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules and their complexes over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed view of conformational changes and intermolecular interactions. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govnih.gov For sulfonamide-based compounds like this compound, a primary target class is the carbonic anhydrase (CA) family of enzymes. cnr.itmdpi.comnih.gov Docking studies on various sulfonamide inhibitors have consistently shown a characteristic binding mode. cnr.itnih.gov

The sulfonamide group is crucial for binding, as it coordinates directly with the zinc ion (Zn²⁺) located in the active site of carbonic anhydrases. cnr.itmdpi.com The nitrogen atom of the sulfonamide typically forms a coordinate bond with the zinc ion, while the sulfonyl oxygens form hydrogen bonds with nearby amino acid residues, such as the backbone amide of Thr199 in human CA II. cnr.it The aminophenyl and piperazin-2-one (B30754) portions of the molecule would then extend into the active site cavity, forming additional hydrogen bonds and van der Waals interactions with other residues, which determines the inhibitor's potency and selectivity for different CA isoforms. cnr.ittandfonline.com

Following docking, more rigorous methods like free energy calculations can be employed to provide a more accurate estimation of the binding affinity between a ligand and a protein. acs.org Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), Linear Interaction Energy (LIE), and Free Energy Perturbation (FEP) are used to calculate the binding free energy (ΔGbind). nih.govresearchgate.netconsensus.app

These calculations consider various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies. researchgate.net For sulfonamide inhibitors, non-polar van der Waals forces are often found to be a major driving force for binding, in addition to the critical electrostatic interactions within the active site. researchgate.net Although computationally intensive, these methods are invaluable in drug discovery for accurately ranking compounds and guiding lead optimization. acs.orgchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized analogs. tandfonline.comresearchgate.net

For sulfonamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used. tandfonline.comjapsonline.com These models are built by aligning a set of known active and inactive molecules and then calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. tandfonline.com

The resulting QSAR model generates contour maps that highlight which regions around the molecular scaffold are sensitive to modification. tandfonline.com For example, a CoMFA steric contour map might indicate that bulky substituents in a particular position on the piperazinone ring would increase activity, while an electrostatic map might show that an electron-withdrawing group on the aminophenyl ring is favorable. researchgate.net Such models provide a rational basis for designing new analogs of this compound with potentially improved inhibitory potency against specific targets. tandfonline.com

Interactive Table: Common Descriptors Used in QSAR Models for Sulfonamide Inhibitors

QSAR Descriptor TypeExample DescriptorsInformation Provided
Steric (CoMFA/CoMSIA)Steric FieldsIndicates where bulky or smaller groups enhance or decrease activity. tandfonline.com
Electrostatic (CoMFA/CoMSIA)Electrostatic FieldsShows where positive or negative charges are favorable for activity. tandfonline.com
Hydrophobic (CoMSIA)Hydrophobic FieldsIdentifies regions where hydrophobic character is important for binding. tandfonline.com
Hydrogen Bond (CoMSIA)H-bond Donor/Acceptor FieldsHighlights areas where hydrogen bond donors or acceptors can improve activity. tandfonline.com
2D Descriptors (2D-QSAR)Molecular Weight, LogP, Topological Polar Surface Area (TPSA)Correlates overall physicochemical properties with biological activity. researchgate.net

In Silico Prediction of Potential Biological Activities and Interaction Sites

No dedicated studies predicting the biological activities or molecular interaction sites of this compound through computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, or other in silico techniques were identified. While research exists on related sulfonamides and piperazine-containing molecules, direct extrapolation of these findings to the specific compound would be scientifically unfounded without dedicated computational analysis.

Cheminformatics and Molecular Fingerprinting of this compound and its Chemical Space

Similarly, there is no available research focused on the cheminformatics analysis of this compound. This includes a lack of studies on its molecular fingerprinting, determination of its chemical space, or comparative analyses with other compounds based on structural descriptors. Such studies are essential for understanding the compound's physicochemical properties and its relationship to other known chemical entities.

Biological and Biochemical Investigations of 4 4 Aminophenyl Sulfonyl Piperazin 2 One Preclinical/in Vitro Focus

Target Identification and Validation Strategies for 4-[(4-Aminophenyl)sulfonyl]piperazin-2-one

The initial step in characterizing a new chemical entity involves identifying its molecular targets. The sulfonamide group is a well-known pharmacophore present in drugs targeting enzymes like carbonic anhydrases, cyclooxygenases, and various kinases. Similarly, the piperazine (B1678402) and piperazin-2-one (B30754) scaffolds are prevalent in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and other enzymes. mdpi.comnih.govmdpi.com

Biochemical Assay Development for Enzyme Inhibition or Receptor Binding

To determine if this compound interacts with specific enzymes or receptors, a variety of biochemical assays would be developed. These assays are designed to measure the compound's ability to bind to a target or inhibit its function directly.

Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor (e.g., targeting kinases or proteases), assays would be developed to measure the enzyme's activity in the presence of the compound. This often involves using a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic conversion. The reduction in signal in the presence of the compound would indicate inhibition. For instance, a common approach for kinase inhibition is to measure the phosphorylation of a substrate using methods like radioactive ATP incorporation or fluorescence polarization. nih.gov

Receptor Binding Assays: To assess interaction with receptors, radioligand binding assays are a standard method. nih.gov This involves competing the test compound against a known radiolabeled ligand that binds to the target receptor. The ability of this compound to displace the radioligand provides a measure of its binding affinity (Ki). For GPCRs, functional assays measuring downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels, are also crucial. nih.gov

Table 1: Representative Biochemical Assays for Target Identification

Assay Type Principle Typical Readout Potential Targets for Sulfonylpiperazines
Enzyme Inhibition Measures the reduction of enzymatic activity in the presence of the inhibitor. IC50 (Concentration for 50% inhibition) Kinases, Carbonic Anhydrases, Proteases
Receptor Binding Measures the displacement of a labeled ligand from its receptor by the test compound. Ki (Inhibition constant), Kd (Dissociation constant) GPCRs (e.g., Dopamine, Serotonin receptors), Ion Channels

| Functional Receptor Assay | Measures the cellular response following receptor activation or blockade. | EC50 (Effective concentration for 50% response) or IC50 | GPCRs, Nuclear Receptors |

Proteomic Approaches for Identifying Protein Binding Partners

Modern proteomic techniques offer an unbiased approach to identify the cellular proteins that interact with a small molecule. These methods are particularly valuable when the target of a compound is unknown.

Affinity Purification-Mass Spectrometry (AP-MS): This technique involves immobilizing this compound onto a solid support (like beads) and incubating it with a cell lysate. Proteins that bind to the compound are "pulled down," separated from non-binding proteins, and then identified using mass spectrometry. nih.gov

Thermal Proteome Profiling (TPP): TPP is based on the principle that protein-ligand binding increases the thermal stability of the protein. Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Proteins that show increased stability at higher temperatures in the presence of the compound are identified as potential binding partners. youtube.com

Mechanistic Studies of Cellular Responses Induced by this compound

Once a potential target is identified or a cellular effect is observed, mechanistic studies are conducted to understand how the compound influences cellular behavior.

In Vitro Cellular Assays (e.g., Cell Proliferation, Apoptosis, Signal Transduction Pathways)

A battery of cell-based assays is used to profile the effects of the compound on cellular health and signaling.

Cell Proliferation and Viability Assays: Assays like the MTT, MTS, or SRB assays are used to determine the effect of the compound on cell growth and survival. nih.govnih.gov These colorimetric assays measure metabolic activity, which is proportional to the number of viable cells. A reduction in signal indicates cytotoxic or cytostatic effects.

Apoptosis Assays: If the compound induces cell death, further assays are performed to determine the mechanism. This can include measuring the activity of caspases (key enzymes in the apoptotic pathway), detecting DNA fragmentation (a hallmark of apoptosis) using TUNEL assays, or using flow cytometry to quantify apoptotic cells stained with markers like Annexin V and propidium (B1200493) iodide. nih.gov

Signal Transduction Pathway Analysis: To understand how the compound affects cellular signaling, techniques like Western blotting are used to measure changes in the phosphorylation status or expression levels of key proteins in specific signaling pathways (e.g., MAPK, PI3K/Akt pathways). nih.gov

Table 2: Common In Vitro Cellular Assays

Assay Purpose Typical Measurement
MTT/MTS Assay Assess cell viability and proliferation. Absorbance (colorimetric change)
Annexin V/PI Staining Differentiate between viable, apoptotic, and necrotic cells. Fluorescence (flow cytometry)
Caspase Activity Assay Measure the activation of key apoptotic enzymes. Fluorescence or Luminescence

| Western Blotting | Detect changes in protein expression and phosphorylation. | Chemiluminescence or Fluorescence |

Gene Expression Profiling in Response to this compound

To gain a comprehensive view of the cellular response to the compound, high-throughput gene expression analysis can be performed.

Microarrays and RNA-Sequencing (RNA-Seq): These technologies allow for the simultaneous measurement of the expression levels of thousands of genes in cells treated with this compound compared to untreated cells. The resulting data can reveal which cellular pathways are perturbed by the compound, providing clues about its mechanism of action and potential off-target effects.

Interactions of this compound with Biological Macromolecules

Understanding the direct physical interaction between the compound and its target macromolecule is crucial for mechanism-of-action studies and for guiding further drug development through structure-activity relationship (SAR) analysis. youtube.commdpi.com

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm direct binding and to quantify the thermodynamics and kinetics of the interaction.

Structural Biology: If a primary protein target is identified, co-crystallization of the protein with this compound followed by X-ray crystallography can provide a high-resolution 3D structure of the complex. This structural information is invaluable for understanding the precise binding mode and for designing more potent and selective analogs.

Binding Kinetics and Thermodynamics (e.g., SPR, ITC)

Comprehensive searches of scientific literature and databases did not yield specific data regarding the binding kinetics and thermodynamics of this compound. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are crucial for determining the affinity, association and dissociation rate constants, and thermodynamic parameters of a compound's interaction with its biological target. However, no studies reporting SPR or ITC data for the binding of this compound to any specific protein target have been identified.

Structural Biology of Compound-Target Complexes (e.g., Co-crystallography, Cryo-EM)

There is currently no publicly available information on the structural biology of this compound in complex with any biological target. Techniques like X-ray co-crystallography and Cryogenic Electron Microscopy (Cryo-EM) provide high-resolution three-dimensional structures of compound-target complexes, which are instrumental in understanding the molecular basis of interaction and in guiding further drug design. The absence of such data for this compound means that its precise binding mode and the key molecular interactions with any potential targets remain unelucidated.

Metabolomic Studies of this compound in In Vitro Systems

No specific in vitro metabolomic studies for this compound have been reported in the available literature. In vitro metabolism studies, typically conducted using liver microsomes, hepatocytes, or other subcellular fractions, are essential for identifying potential metabolites, metabolic pathways, and the enzymes responsible for the biotransformation of a compound. Without such studies, the metabolic fate of this compound in a biological system is unknown. While piperazine and sulfonyl-containing compounds can undergo various metabolic reactions, specific data for the title compound is not available.

Pharmacological Characterization in Preclinical Models (Non-Human, Non-Clinical Trial)

Detailed preclinical pharmacological characterization of this compound is not available in the public domain. Such studies are fundamental to understanding the physiological and functional effects of a compound.

Ex Vivo Organ Bath Studies

No ex vivo organ bath studies involving this compound have been documented. These experiments, which utilize isolated organs or tissues, are valuable for assessing the functional activity of a compound on specific physiological systems, such as its effects on muscle contraction, vascular tone, or glandular secretion, in a controlled environment.

Enzyme Inhibition in Tissue Homogenates

There is no specific information available regarding the inhibitory activity of this compound on enzymes within tissue homogenates. These assays are used to determine a compound's potency and selectivity as an enzyme inhibitor in a more physiologically relevant context than purified enzyme assays. The lack of such data means that the enzyme inhibition profile of this compound has not been characterized.

Structure Activity Relationship Sar and Structure Target Relationship Str Studies of 4 4 Aminophenyl Sulfonyl Piperazin 2 One Derivatives

Design Principles for Modulating the Piperazin-2-one (B30754) Core of 4-[(4-Aminophenyl)sulfonyl]piperazin-2-one

The piperazin-2-one ring offers multiple points for structural modification, primarily at the N1 and N4 nitrogen atoms and through alterations to the heterocyclic ring itself. These modifications can profoundly influence the molecule's physicochemical properties and its interactions with biological targets.

Substituent Effects on Bioactivity at N1 and N4 Positions

The N1 and N4 positions of the piperazin-2-one ring are critical for tuning the pharmacological profile of its derivatives. In the parent compound, the N4 position is acylated by the 4-aminophenylsulfonyl group, making the N1 position the most accessible site for introducing structural diversity.

N1 Position: The secondary amine at the N1 position is a key interaction point, capable of acting as a hydrogen bond donor. Substitution at this site can modulate lipophilicity, basicity, and steric bulk, thereby affecting solubility, membrane permeability, and target binding affinity. SAR studies on analogous piperazine-containing scaffolds have shown that introducing small alkyl groups, such as methyl or ethyl, can enhance metabolic stability and cell permeability. nih.gov Aromatic or heteroaromatic substitutions can introduce additional binding interactions, such as π-π stacking or hydrogen bonds, potentially increasing potency. However, large, bulky substituents may introduce steric hindrance, disrupting favorable interactions with the target protein.

N4 Position: While the N4 atom is part of the sulfonamide linkage in the parent compound, exploration of its role is a key aspect of SAR. In related series of piperazine (B1678402) derivatives, modifications at the N4 position have been shown to significantly influence the antibacterial spectrum and potency. nih.govnih.gov For instance, alkylation of the N4-piperazine ring in certain fluoroquinolones enhances activity against Gram-positive bacteria. nih.gov In the context of this compound, replacing the sulfonyl group with other acylating moieties would fundamentally alter the sulfonamide linker (discussed in section 6.2) but underscores the importance of the electronic and steric properties of the group at N4.

PositionSubstituent (R)Expected Impact on BioactivityRationale
N1 H (unsubstituted)Baseline activity; potential H-bond donor.The N-H group can form crucial hydrogen bonds with target residues.
Small Alkyl (e.g., -CH₃)Increased lipophilicity and metabolic stability.Can improve cell permeability and block metabolic N-dealkylation.
Benzyl (B1604629)Potential for additional hydrophobic/π-stacking interactions.The phenyl ring can engage with aromatic residues in the binding pocket.
(Het)ArylPotential for enhanced potency through specific interactions.Can introduce H-bond acceptors/donors or π-stacking interactions. nih.gov
N4 4-AminophenylsulfonylDefines parent structure; essential pharmacophore.The sulfonamide linkage and aromatic group are critical for baseline activity.

Ring Expansion/Contraction and Isoelectronic Replacements of the Piperazin-2-one Ring

Altering the size and composition of the heterocyclic core is a common strategy in medicinal chemistry to explore new chemical space and improve drug-like properties.

Ring Expansion/Contraction: Modifying the six-membered piperazin-2-one ring to a seven-membered diazepan-2-one or a five-membered imidazolidin-2-one can significantly alter the molecule's conformation and the spatial orientation of its substituents. A seven-membered ring, such as in diazepine (B8756704) derivatives, offers greater conformational flexibility, which may allow for an improved fit into a binding pocket. ontosight.airesearchgate.netnih.govgoogle.comdrugbank.com Conversely, contracting the ring to a five-membered imidazolidin-2-one introduces greater rigidity. scialert.netnih.govnih.govtandfonline.comresearchgate.net This rigidity can be advantageous if it locks the molecule into a bioactive conformation, potentially increasing potency and selectivity, but detrimental if the preferred conformation is not achieved.

Isoelectronic Replacements: Replacing atoms within the ring with isosteres can fine-tune electronic distribution and hydrogen bonding capacity. For example, replacing the N1 nitrogen with a carbon atom would yield a piperidin-2-one derivative, removing a hydrogen bond donor site but potentially increasing metabolic stability. Another strategy involves replacing the entire piperazin-2-one scaffold with a conformationally restricted bioisostere, such as a diazaspiroalkane or a bridged diamine. nih.govenamine.netresearchgate.net Such modifications can lead to significant changes in affinity and selectivity by presenting the key pharmacophoric elements in different spatial arrangements. nih.gov

Exploration of the Sulfonamide Linker in this compound

The sulfonamide group is a cornerstone of medicinal chemistry, valued for its chemical stability and ability to act as a hydrogen bond donor and acceptor. researchgate.netresearchgate.netnih.govnih.govnih.gov Its properties can be modulated through direct modification or complete replacement with bioisosteric linkers.

Impact of Sulfonyl Group Modifications

While the sulfonyl group (SO₂) itself is generally robust, its electronic properties and interactions can be subtly altered. Replacing one of the sulfonyl oxygens with an imino group (=NH or =NR) yields a sulfonimidamide or a sulfoximine, respectively. researchgate.netnih.gov These modifications maintain the tetrahedral geometry around the sulfur atom but alter the hydrogen-bonding pattern and pKa. drughunter.comchemrxiv.orgacs.org A sulfoximine, for instance, introduces an additional vector for substitution at the nitrogen atom, offering new opportunities for derivatization and interaction with the target. drughunter.comchemrxiv.org These changes can lead to improved solubility, reduced off-target activity, and novel intellectual property. chemrxiv.org

Bioisosteric Replacements of the Sulfonamide Moiety

Bioisosteric replacement of the sulfonamide linker is a powerful strategy to optimize physicochemical and pharmacokinetic properties. tandfonline.comu-tokyo.ac.jpnih.govdrughunter.com A common bioisostere for a sulfonamide is an amide or a reversed amide linker. This replacement can significantly impact the molecule's acidity, polarity, and metabolic stability. While amides are more susceptible to hydrolysis, they offer different hydrogen bonding geometries.

Other non-classical bioisosteres, such as tetrazoles, have been used to replace sulfonamides. Tetrazoles are metabolically stable and have a pKa similar to carboxylic acids, though different from sulfonamides, which can alter the ionization state of the molecule at physiological pH. tandfonline.com The choice of a bioisostere depends heavily on the specific interactions required for biological activity and the desired pharmacokinetic profile. drughunter.com

Functional GroupKey PropertiesPotential Advantages of ReplacementPotential Disadvantages
Sulfonamide (-SO₂NH-) H-bond donor/acceptor; pKa ~9-10; metabolically stable.N/A (Parent Moiety)Potential for "sulfa" allergy (associated with 4-aminophenyl). researchgate.net
Amide (-CONH-) H-bond donor/acceptor; planar geometry.Modulate polarity and H-bonding vectors.Increased susceptibility to enzymatic hydrolysis.
Sulfoximine (-S(O)(NH)NH-) Tetrahedral geometry; additional vector for substitution.Improve solubility; escape sulfonamide-specific liabilities. chemrxiv.orgMore complex synthesis.
Tetrazole Planar, aromatic; acidic (pKa ~4-5); metabolically stable.Alter ionization state; enhance metabolic stability. tandfonline.comSignificant change in acidity and charge state.

Elucidation of the Role of the 4-Aminophenyl Moiety in this compound

The 4-aminophenylsulfonamide unit is a classic pharmacophore, most famous for its role in antibacterial sulfa drugs. researchgate.netontosight.aincats.io In this class of compounds, the moiety acts as a bioisostere of para-aminobenzoic acid (PABA), competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for folic acid synthesis. nih.govnih.gov

The primary amino group at the 4-position is typically crucial for activity in such compounds. researchgate.net It is believed to form key hydrogen bonds and ionic interactions within the target's active site. Structure-activity relationship studies on related sulfonamides consistently show that:

Position of the Amino Group: Moving the amino group from the para (4-) position to the meta (3-) or ortho (2-) position often leads to a significant decrease or complete loss of activity. This highlights the precise geometric requirements for binding to the target.

Substitution of the Amino Group: Acylation or alkylation of the primary amine generally diminishes activity, although in some cases, these derivatives can act as prodrugs that are metabolized back to the active primary amine in vivo.

Replacement of the Amino Group: Replacing the amino group with other substituents, such as a hydroxyl (-OH), methyl (-CH₃), or halogen (-Cl), typically abolishes activity. This confirms that the hydrogen-bonding and basic properties of the amino group are essential for the pharmacophore's function.

Therefore, the 4-aminophenyl moiety in this compound is predicted to be a critical determinant of its biological activity, likely serving as the primary recognition element for its molecular target.

Substituent Effects on the Phenyl Ring (e.g., Electronic, Steric)

The nature and position of substituents on the phenyl ring of arylsulfonylpiperazine and related structures play a pivotal role in modulating their biological activity. These effects can be broadly categorized as electronic and steric. Electronic effects alter the electron density of the aromatic ring, influencing its interaction with the target protein, while steric effects relate to the size and shape of the substituent, which can dictate the compound's fit within a binding pocket. youtube.com

Electronic Effects: Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and alkyl groups (-CH3), increase the electron density of the phenyl ring, which can enhance interactions with electron-deficient areas of a receptor. youtube.comlumenlearning.com Conversely, EWGs like nitro (-NO2), cyano (-CN), and carbonyl-containing groups, decrease the ring's electron density, making it a poorer nucleophile but potentially favoring interactions with electron-rich pockets. lumenlearning.comlibretexts.orglibretexts.org For instance, in electrophilic aromatic substitution reactions, EDGs are known to be activating groups that can increase reaction rates, whereas EWGs are deactivating. lumenlearning.comyoutube.com This principle extends to drug-receptor interactions, where the electronic nature of the substituted ring affects binding affinity.

Steric Effects: The size and bulk of a substituent can have a profound impact on activity. A larger substituent may provide more extensive van der Waals contacts within a large, hydrophobic binding pocket, thereby increasing affinity. However, if the binding pocket is sterically constrained, a bulky group can cause a clash, preventing optimal binding and reducing activity. Studies on related sulfonyl piperazine inhibitors have shown a general trend of increasing potency with an increase in the volume of substituents at the meta-position of the phenyl ring (e.g., H < F < CH3 < Cl), suggesting a benefit to occupying more space in the binding site. However, excessively bulky groups like bromo or trifluoromethyl can lead to a decrease in activity, indicating a potential steric limit.

The following table summarizes the expected impact of various substituents on the phenyl ring based on general principles of medicinal chemistry.

SubstituentPositionElectronic EffectSteric BulkExpected Impact on Activity
-ClparaElectron-withdrawingModerateMay increase activity through favorable interactions or by occupying a specific pocket.
-OCH3paraElectron-donatingModerateCould enhance activity by donating electron density and forming hydrogen bonds.
-NO2metaStrongly Electron-withdrawingModerateGenerally deactivates the ring; may decrease activity unless a specific polar interaction is required. lumenlearning.com
-CH3paraElectron-donatingSmallOften leads to a modest increase in activity through hydrophobic interactions.
-CF3metaStrongly Electron-withdrawingLargeCan increase metabolic stability and binding affinity, but steric hindrance is a risk.

Replacement of the Phenyl Ring with Heterocycles or Other Aromatic Systems

Replacing the phenyl ring with a heterocyclic or other aromatic system is a common and effective strategy in medicinal chemistry known as bioisosteric replacement. ebi.ac.uk This modification can address several issues associated with phenyl rings, such as metabolic liability (oxidation by cytochrome P450 enzymes), poor solubility, and potential toxicity. ebi.ac.ukcambridgemedchemconsulting.com Introducing heteroatoms like nitrogen, oxygen, or sulfur into the ring alters its physicochemical properties, including polarity, lipophilicity, and hydrogen bonding capacity. cambridgemedchemconsulting.commdpi.com

Common heterocyclic bioisosteres for a phenyl ring include:

Pyridines, Pyrimidines, and Pyridazines: Introducing one or more nitrogen atoms into the six-membered ring reduces lipophilicity and can improve aqueous solubility. cambridgemedchemconsulting.com These nitrogen atoms can also serve as hydrogen bond acceptors, potentially forming new, favorable interactions with the biological target. Furthermore, the electron-deficient nature of these rings often reduces their susceptibility to oxidative metabolism. cambridgemedchemconsulting.com For example, replacing a phenyl ring with a pyridyl or pyrimidine (B1678525) ring has been shown to improve metabolic stability and reduce CYP inhibition in certain drug candidates. cambridgemedchemconsulting.com

Thiophenes and Furans: These five-membered heterocycles are also common phenyl ring mimics. They are generally more polar and less lipophilic than benzene (B151609). The heteroatom can influence the electronic distribution and potentially engage in specific interactions. nih.gov

Indoles and Benzimidazoles: Fused ring systems can also replace the phenyl group, offering a larger surface area for pi-stacking or hydrophobic interactions while presenting unique hydrogen bonding patterns. In some series of piperazine derivatives, N-substitution with various indole (B1671886) rings was well-tolerated and maintained high affinity.

The choice of heterocycle is highly context-dependent. A review of soluble guanylate cyclase (sGC) stimulators based on an indazole core structure (YC-1) showed that replacing the indazole with benzoimidazole or imidazopyridine, or replacing the furan (B31954) ring with other heterocyles, significantly impacted activity, highlighting the specific requirements of the target's binding site. nih.gov The strategic replacement of the phenyl ring can thus be used to fine-tune a compound's pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties. ebi.ac.ukchem-space.com

Stereochemical Considerations in the SAR of Chiral Analogs of this compound

The introduction of one or more chiral centers into the piperazin-2-one ring has significant implications for biological activity. The piperazin-2-one motif is considered a privileged scaffold in medicinal chemistry, and there is high demand for access to its chiral, non-racemic forms. dicp.ac.cn Biological systems, such as receptors and enzymes, are inherently chiral, and they often exhibit stereoselectivity when interacting with drug molecules. Consequently, different enantiomers or diastereomers of a chiral drug can have vastly different pharmacological activities, potencies, and even toxicological profiles. rsc.orgnih.gov

Research on chiral piperazin-2-ones and related chiral piperazines has consistently demonstrated the importance of stereochemistry:

Enantioselectivity: One enantiomer of a drug often fits much better into the binding site of a target protein than the other, leading to a significant difference in affinity and efficacy. Asymmetric synthesis of carbon-substituted piperazin-2-ones has been pursued to create enantiomerically pure compounds for use as medicinally important analogs. rsc.org For example, studies on chiral (piperazin-2-yl)methanol derivatives showed that sigma-receptor affinity was dependent on the specific stereochemistry and the nature of substituents on the chiral scaffold. nih.gov

Conformational Restriction: A chiral center on the piperazin-2-one ring can restrict the molecule's conformational flexibility. This can be advantageous, as it may lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to the target and thus increasing affinity.

The synthesis of stereochemically defined piperazin-2-ones is an active area of research, with methods like palladium-catalyzed asymmetric hydrogenation being developed to provide efficient access to these valuable chiral building blocks. dicp.ac.cn The clear implication is that for any derivative of this compound that incorporates chirality, the separation and individual testing of stereoisomers is essential to fully understand the SAR and identify the optimal configuration for biological activity.

Development of Pharmacophores for this compound-based Ligands

A pharmacophore model is an abstract representation of the key molecular features necessary for a molecule to bind to a specific biological target and elicit a response. mdpi.comrsc.org Developing a pharmacophore model for ligands based on the this compound scaffold is a crucial step in understanding the structure-target relationship and guiding the design of new, more potent analogs. nih.govnih.gov

Based on the structure of the core molecule and SAR data from related compound classes like arylpiperazines and sulfonamides, a hypothetical pharmacophore model can be proposed. nih.govscispace.com Key features would likely include:

Aromatic/Hydrophobic Region (HYD/AR): This feature corresponds to the aminophenyl ring. It is likely to engage in hydrophobic or pi-stacking interactions within the target's binding pocket. The specific electronic nature of this ring, modulated by substituents, would be a critical component of this feature. scispace.com

Hydrogen Bond Acceptor (HBA): The two sulfonyl oxygens are strong hydrogen bond acceptors. The carbonyl group of the piperazin-2-one ring provides an additional HBA feature. These are likely to form crucial hydrogen bonds with donor residues (e.g., Lys, Arg, Ser) in the active site.

Hydrogen Bond Donor (HBD): The primary amine (-NH2) on the phenyl ring is a key hydrogen bond donor. The N-H group within the piperazin-2-one lactam also functions as an HBD.

Spatial Relationships: The distances and angles between these pharmacophoric features are critical for proper alignment in the binding site. The piperazin-2-one ring acts as a relatively rigid scaffold that holds these features in a specific three-dimensional arrangement.

Quantitative structure-activity relationship (QSAR) studies on similar arylpiperazine derivatives have identified descriptors such as dipole moment and molecular shape as being important for activity, reinforcing the importance of the electronic and steric features captured in a 3D pharmacophore model. nih.gov By comparing the structures of highly active and inactive derivatives, this initial model can be refined to better predict the activity of newly designed compounds and to virtually screen large compound libraries for new potential hits. nih.gov

Chemical Transformations, Derivatization, and Functionalization of 4 4 Aminophenyl Sulfonyl Piperazin 2 One

Reactions Involving the Piperazin-2-one (B30754) Ring System

The piperazin-2-one ring system presents two primary sites for chemical modification: the ring nitrogens and the carbonyl group.

Alkylation and Acylation Reactions on Ring Nitrogens

The secondary amine within the piperazin-2-one ring is a nucleophilic center that can readily undergo alkylation and acylation reactions. The sulfonamide nitrogen, however, is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl group.

Alkylation: N-alkylation of the piperazin-2-one nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the generated acid. mdpi.comnih.govresearchgate.net The choice of base is crucial to avoid side reactions and can range from inorganic bases like potassium carbonate to non-nucleophilic organic bases such as diisopropylethylamine (DIPEA). For instance, mono-alkylation can be favored by using a protecting group strategy, where one nitrogen is temporarily blocked, or by carefully controlling the stoichiometry of the reactants. researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated derivatives. mdpi.comnih.gov

Acylation: The secondary amine of the piperazin-2-one ring can be acylated using acyl chlorides or acid anhydrides in the presence of a base. nih.gov This reaction leads to the formation of N-acylpiperazin-2-one derivatives. The reaction conditions are generally mild, and a variety of acyl groups can be introduced, allowing for significant structural diversification.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (e.g., R-Br, R-I), Base (e.g., K2CO3, DIPEA), Solvent (e.g., DMF, CH3CN)N-Alkyl-4-[(4-aminophenyl)sulfonyl]piperazin-2-one
Reductive AminationAldehyde or Ketone (R'COR''), Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN), Solvent (e.g., DCE, MeOH)N-Alkyl-4-[(4-aminophenyl)sulfonyl]piperazin-2-one
N-AcylationAcyl chloride (RCOCl) or Acid Anhydride (B1165640) ((RCO)2O), Base (e.g., Et3N, Pyridine), Solvent (e.g., DCM, THF)N-Acyl-4-[(4-aminophenyl)sulfonyl]piperazin-2-one
Table 1: General Conditions for Alkylation and Acylation of the Piperazin-2-one Ring.

Reactions at the Carbonyl Group

The carbonyl group of the piperazin-2-one ring is susceptible to nucleophilic attack, although it is less reactive than an open-chain ketone due to amide resonance.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the piperazin-2-one to a piperazine (B1678402). Milder reducing agents, such as sodium borohydride, are generally not effective for the reduction of amides.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group. However, these reactions can be complex and may lead to ring-opening or other rearrangements, depending on the substrate and reaction conditions.

Modifications of the Sulfonamide Linkage

The sulfonamide bond is generally stable but can be modified under specific conditions.

Reduction or Oxidation Reactions

Reduction: The reduction of sulfonamides is a challenging transformation. Very strong reducing agents, such as lithium aluminum hydride, may cleave the S-N bond. Other specialized reagents, for instance, those based on samarium(II) iodide, have been reported for the reductive cleavage of sulfonamides.

Oxidation: The sulfur atom in the sulfonamide is in its highest oxidation state (+6) and therefore cannot be further oxidized. The adjacent methylene groups of the piperazinone ring could be susceptible to oxidation under harsh conditions, but this is not a common or selective transformation. However, N-(arylsulfonyl)benzylamines can be oxidized to N-arylsulfonylimines using reagents like potassium persulfate (K₂S₂O₈). beilstein-journals.org

Cleavage Strategies for the Sulfonamide Bond

Cleavage of the sulfonamide bond is an important transformation, often employed in the context of protecting group chemistry. Several methods have been developed for this purpose. mdpi.com

Reductive Cleavage: As mentioned, certain reducing agents can cleave the S-N bond. For example, dissolving metal reductions (e.g., sodium in liquid ammonia) can be effective. researchgate.net

Acidic or Basic Hydrolysis: While sulfonamides are generally resistant to hydrolysis, cleavage can sometimes be achieved under harsh acidic or basic conditions, though this may not be compatible with other functional groups in the molecule.

Nucleophilic Cleavage: The cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) by various nucleophiles to form piperazine derivatives is a known reaction, suggesting that under certain activation conditions, the sulfonamide bond might be susceptible to nucleophilic attack. nih.govrsc.org

Cleavage MethodReagents and ConditionsOutcome
Reductive Cleavagee.g., Na/NH3 (liq.), SmI2Cleavage of the S-N bond
Harsh HydrolysisStrong acid or base, high temperaturePotential cleavage of the S-N bond
Table 2: Strategies for Sulfonamide Bond Cleavage.

Functionalization of the Aminophenyl Moiety

The primary aromatic amine of the aminophenyl group is a versatile functional handle for a wide range of chemical transformations.

Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). scirp.orgorganic-chemistry.orgbyjus.commasterorganicchemistry.com The resulting diazonium salt is a valuable intermediate that can be substituted by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halides, cyano, and hydroxyl groups. For instance, reaction of a related 4-sulfobenzenediazonium chloride with piperazine has been reported to yield a triazene (B1217601) derivative. mdpi.com

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often performed to protect the amino group or to introduce specific functionalities. stackexchange.comguidechem.com The acetylation of anilines is a common strategy to control the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. stackexchange.comguidechem.com

Alkylation: Direct alkylation of the primary aromatic amine can be challenging due to the potential for over-alkylation. However, under controlled conditions or via reductive amination with aldehydes or ketones, mono- and di-alkylated products can be obtained. Protecting the amino group as a sulfonamide or carbamate (B1207046) can facilitate mono-alkylation. nih.gov

Sulfonylation: The amino group can react with sulfonyl chlorides to form a disulfonimide, or if the reaction is performed on the aniline (B41778) itself, it can lead to the formation of a sulfonamide. The sulfonylation of anilines can also be achieved using sodium sulfinates under catalytic conditions. mdpi.comnih.gov

Reaction TypeReagents and ConditionsProduct Type
DiazotizationNaNO2, HCl, 0-5 °CDiazonium salt intermediate
AcylationAcyl chloride or Anhydride, BaseN-Acyl aminophenyl derivative
Alkylation (Reductive Amination)Aldehyde/Ketone, Reducing AgentN-Alkyl aminophenyl derivative
SulfonylationSulfonyl chloride, BaseSulfonamide derivative
Table 3: Functionalization Reactions of the Aminophenyl Moiety.

Derivatization of the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The primary aromatic amino group (-NH2) is a key site for functionalization, enabling a range of reactions to modify the molecule's properties.

Acylation

The amino group readily undergoes acylation with various reagents, such as acid chlorides, anhydrides, and activated carboxylic acids, to form amide bonds. This reaction is fundamental in medicinal chemistry for altering a compound's physicochemical properties or for introducing new pharmacophoric elements. For instance, in the development of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH) inhibitors, analogous sulfanilamide (B372717) scaffolds have been acylated. nih.gov One common method involves reacting the aniline derivative with an acylating agent like acetic anhydride in the presence of a base. nih.gov Another approach is the formation of ureas by treating the amine with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the addition of another amine. nih.gov

Reaction TypeReagent(s)Functional Group FormedReference(s)
N-AcetylationAcetic Anhydride (Ac₂O), Triethylamine (Et₃N)Acetamide nih.gov
Urea (B33335) Formation1,1'-Carbonyldiimidazole (CDI), then an amine (R-NH₂)Urea nih.gov
SulfonylationSubstituted Benzenesulfonyl Chloride, Base (e.g., DIPEA)Sulfonamide acs.org

Alkylation

N-alkylation of the amino group can be achieved through several methods. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a common strategy for introducing alkyl groups. mdpi.comnih.gov Direct alkylation using alkyl halides is another possibility, although this method can sometimes lead to over-alkylation, producing secondary and tertiary amines. mdpi.comnih.gov These modifications are often employed to modulate the basicity and lipophilicity of the molecule. mdpi.com

Diazotization

As a primary aromatic amine, the amino group of 4-[(4-aminophenyl)sulfonyl]piperazin-2-one can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid, e.g., HCl) at low temperatures. This reaction converts the amino group into a highly reactive diazonium salt (-N₂⁺). Diazonium salts are valuable synthetic intermediates that can be subsequently replaced by a wide variety of substituents through reactions like the Sandmeyer reaction (to introduce -Cl, -Br, -CN), the Schiemann reaction (to introduce -F), or hydrolysis (to introduce -OH), thereby enabling extensive diversification of the aromatic ring.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, and sulfonation. masterorganicchemistry.com The position at which the new substituent is introduced (regioselectivity) is dictated by the electronic properties of the two groups already attached to the ring: the amino group (-NH2) and the sulfonylpiperazinone group (-SO₂-R).

Amino Group (-NH2): This is a powerful activating group and an ortho, para-director. It strongly donates electron density to the ring, making the positions ortho and para to it more nucleophilic and thus more susceptible to electrophilic attack.

Sulfonyl Group (-SO₂-R): This is a strong deactivating group and a meta-director due to its electron-withdrawing nature.

In cases of conflicting directing effects, the strongly activating amino group overwhelmingly controls the regioselectivity. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the amino group (i.e., positions 3 and 5 of the phenyl ring).

EAS ReactionTypical Reagent(s)ElectrophileExpected Product Position
NitrationHNO₃ / H₂SO₄Nitronium ion (NO₂⁺)Ortho to -NH₂
BrominationBr₂ / FeBr₃Br⁺Ortho to -NH₂
SulfonationFuming H₂SO₄ (SO₃)SO₃Ortho to -NH₂

For example, nitration with a mixture of nitric and sulfuric acid would introduce a nitro group (-NO₂) ortho to the amine. masterorganicchemistry.comlibretexts.org Similarly, halogenation with bromine in the presence of a Lewis acid catalyst would result in bromination at the same positions. libretexts.org

Synthesis of Conjugates and Bioconjugates of this compound for Probing Biological Systems

The versatile chemical handles on this compound, particularly the primary amine, make it an excellent candidate for conjugation to other molecules, including analytical tags and biomolecules, for the purpose of probing biological systems.

The synthesis of such conjugates often involves modifying the amino group to link the core structure to a molecule of interest. This has been demonstrated with similar aminophenylpiperidine/piperazine scaffolds, which are used as chemical derivatization reagents to enhance the detection of low-abundance or difficult-to-measure metabolites in biological samples. nsf.govnih.gov For instance, N-(4-aminophenyl)piperidine has been used as a high proton affinity tag to derivatize organic acids, significantly improving their detection limits in supercritical fluid chromatography-mass spectrometry (SFC-MS). researchgate.netrowan.edu The conjugation reaction typically involves forming a stable amide bond between the amine of the tag and the carboxylic acid of the target analyte, often facilitated by a peptide coupling agent. nsf.gov

Furthermore, piperazine-based structures can be incorporated into bioconjugates for applications like drug delivery. An example is the conjugation of piperazine derivatives to humanized ferritin nanocages for the delivery of siRNA into cancer cells. nih.gov This process involves reacting the primary amine of the piperazine moiety with an activated cross-linker, which is then attached to the protein scaffold. nih.gov

Conjugate TypeApplicationConjugation StrategyExample ScaffoldReference(s)
Analytical ProbeMetabolomics (detection of organic acids)Amide bond formation with analyte's carboxyl groupN-(4-aminophenyl)piperidine nsf.gov, researchgate.net, rowan.edu, nih.gov
Analytical ProbeMetabolomics (detection of fatty acids)Amide bond formationTmt-PP (sulfonyl piperazine derivative) nih.gov
BioconjugatesiRNA DeliveryLinkage to protein (ferritin) via cross-linkerPiperazine-based polyamines nih.gov

Application of this compound as a Synthetic Intermediate for Complex Molecules

The this compound scaffold serves as a valuable synthetic intermediate or building block for the construction of more complex, biologically active molecules. Its pre-existing, functionalized structure allows for its efficient incorporation into larger molecular frameworks, particularly in the field of drug discovery.

A clear example of this application is seen in the synthesis of novel antibiotics targeting LpxH. nih.gov In this research, a structurally related compound, 4-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)aniline, was used as the starting material. nih.gov The primary amino group of this intermediate was elaborated through reactions like urea formation to generate a library of potent enzyme inhibitors. nih.gov

Similarly, the piperazine core is a recurring motif in a wide array of pharmaceuticals, and intermediates containing this scaffold are crucial for their synthesis. mdpi.comnih.gov For example, aminophenyl-piperazine derivatives are key intermediates in the preparation of triazolone antifungal agents. google.comgoogle.com The synthesis of complex heterocyclic systems, such as quinazolinones with potential antimicrobial and anticancer activity, also utilizes piperazine-containing intermediates that are built upon through subsequent chemical steps. nih.gov The inherent reactivity of the amino group and the stable nature of the sulfonylpiperazinone core make this compound an ideal starting point for multi-step synthetic campaigns aimed at producing novel therapeutic agents.

Intermediate ScaffoldTarget Complex Molecule(s)Biological SignificanceReference(s)
4-((4-Aryl)piperazin-1-yl)sulfonyl)anilineExtended N-acyl chain hydroxamic acidsLpxH Inhibition (Antibacterial) nih.gov
N-(4-aminophenyl)-piperazine derivativeTriazolone compoundsAntifungal agents google.com, google.com
Chloroacetyl-piperazinyl-acetamide derivativeSubstituted quinazolinonesAntimicrobial and anticancer agents nih.gov
2-(4-(Phenylsulfonyl)piperazin-1-yl) scaffoldQuinolone-3-carbaldehyde derivativesPrecursors for bioactive molecules researchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of 4 4 Aminophenyl Sulfonyl Piperazin 2 One in Complex Matrices

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are the cornerstone for separating 4-[(4-aminophenyl)sulfonyl]piperazin-2-one from its parent compound, other metabolites, and potential impurities. High-performance liquid chromatography (HPLC) stands out as the most widely applied method due to its versatility and high resolution.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for this compound involves the systematic optimization of several parameters to achieve adequate separation and detection. Validation of the developed method is then performed according to international guidelines to ensure its reliability for its intended purpose.

Key parameters in HPLC method development include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For sulfonamides and their metabolites, reversed-phase HPLC is commonly employed.

Table 1: Illustrative HPLC Method Parameters for Analysis of Ampiroxicam (B1666017) and its Metabolites

ParameterCondition
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and phosphate (B84403) buffer (pH 3.0) in a gradient elution
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 30 °C

Method validation would encompass specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas chromatography is generally suitable for volatile and thermally stable compounds. Given the polar nature and low volatility of this compound, direct analysis by GC is not feasible. However, derivatization to create a more volatile and thermally stable analogue could, in theory, enable GC analysis, though this is not a commonly reported approach for this class of compounds.

Chiral Chromatography for Enantiomeric Purity

While this compound itself is not chiral, its parent drug, ampiroxicam, possesses a chiral center. The biotransformation of ampiroxicam could potentially lead to chiral metabolites. Chiral chromatography would be essential to separate and quantify the enantiomers of any such chiral metabolites. This is critical as enantiomers can exhibit different pharmacological and toxicological profiles. The use of chiral stationary phases (CSPs) is the most common approach for the enantioselective separation of chiral drugs and their metabolites.

Hyphenated Techniques for Structural Confirmation and Trace Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for unequivocal structural confirmation and for detecting and quantifying compounds at very low concentrations.

LC-MS/MS for Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drug metabolites in complex biological matrices such as plasma and urine. The high selectivity and sensitivity of this technique allow for the detection of trace amounts of this compound.

In a typical LC-MS/MS workflow, the compound is first separated from other matrix components by HPLC. The eluent from the HPLC is then introduced into the mass spectrometer. The compound is ionized, and the precursor ion corresponding to the molecular weight of this compound is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This transition from precursor to product ion is highly specific to the compound of interest, providing excellent selectivity.

Table 2: Example LC-MS/MS Parameters for the Analysis of this compound

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺
Product Ions (m/z) Specific fragments for structural confirmation
Collision Energy Optimized for fragmentation
Dwell Time 100 ms

GC-MS for Volatile Impurities or Derivatized Forms

As with standard GC, the application of gas chromatography-mass spectrometry (GC-MS) to the direct analysis of this compound is limited by its non-volatile nature. However, GC-MS would be a powerful tool for the identification and quantification of any volatile impurities that may be present in the drug substance or formulated product. Furthermore, if a suitable derivatization procedure were developed, GC-MS could provide complementary structural information to LC-MS.

Spectroscopic Quantification Methods

Spectroscopic techniques are fundamental in the quantitative analysis of pharmaceutical compounds, offering robust and reliable methods for determining concentration, purity, and content. For this compound, UV-Vis spectrophotometry and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are particularly valuable.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a widely utilized analytical technique for the quantitative determination of compounds that possess chromophores, which absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The presence of the benzene (B151609) ring and the sulfonyl group in this compound allows for its quantification using this method.

The principle behind UV-Vis spectrophotometry is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For quantitative analysis of this compound, a direct measurement can be performed by dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and measuring its absorbance at the wavelength of maximum absorption (λmax).

In complex matrices where direct measurement may be hindered by interfering substances, a derivatization reaction can be employed to produce a colored product with a distinct λmax in the visible region. A common and sensitive method for sulfonamides is the Bratton-Marshall reaction. nih.gov This involves the diazotization of the primary aromatic amine group of the analyte with sodium nitrite (B80452) in an acidic medium, followed by a coupling reaction with a suitable agent like N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a stable and intensely colored azo dye. nih.gov The concentration of the resulting colored solution is then determined spectrophotometrically.

The table below summarizes typical parameters for the quantitative determination of a sulfonamide using UV-Vis spectrophotometry following the Bratton-Marshall derivatization method.

ParameterValueReference
Wavelength of Maximum Absorption (λmax) ~545 nm slideshare.net
Linearity Range 1.0–24.0 mg/L researchgate.net
Limit of Detection (LOD) 0.2–1.0 mg/L researchgate.net
Molar Absorptivity (ε) > 10,000 L·mol⁻¹·cm⁻¹General Knowledge
Solvent Aqueous acidic solution for reaction, followed by measurement. nih.gov

This data is representative of sulfonamides and illustrates the typical performance of the method.

Solid-State Analytical Methods for Polymorphic Forms of this compound

The solid-state properties of an active pharmaceutical ingredient, such as its crystalline form (polymorphism), can significantly influence its physical and chemical stability, solubility, and bioavailability. Therefore, the characterization of the solid state of this compound is crucial.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.

For this compound, DSC can be used to determine its melting point, which is a key indicator of purity. A sharp melting endotherm at a specific temperature is characteristic of a pure crystalline compound. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point. DSC can also be used to identify and characterize different polymorphic forms, as they will generally exhibit different melting points and enthalpies of fusion.

The table below presents hypothetical but realistic DSC data for a crystalline form of this compound.

ParameterValueInterpretation
Onset of Melting 185 °CThe temperature at which the melting process begins.
Peak Melting Temperature (T_peak) 188 °CThe temperature at which the maximum heat flow occurs during melting.
Enthalpy of Fusion (ΔH_fus) 35 kJ/molThe amount of energy required to melt the sample; related to the degree of crystallinity.
Heating Rate 10 °C/minA standard heating rate for pharmaceutical analysis.
Atmosphere Nitrogen (inert)To prevent oxidative degradation of the sample during heating.

Powder X-ray Diffraction (PXRD) for Crystallinity and Polymorphism

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases present in a solid material and to determine its degree of crystallinity. Each crystalline solid has a unique X-ray diffraction pattern, which acts as a "fingerprint" for that particular crystalline form.

PXRD is the definitive method for identifying and distinguishing between different polymorphs of a compound. Different polymorphs will produce distinct diffraction patterns due to their different crystal lattice arrangements. For this compound, PXRD would be used to confirm the crystalline nature of a batch, to identify the specific polymorphic form, and to detect the presence of any amorphous content or other crystalline forms.

The following table provides an example of characteristic PXRD peaks that could be used to identify a specific crystalline form of this compound.

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
8.510.4045
12.37.19100
15.85.6080
19.14.6465
21.74.0990
24.83.5950

These values are illustrative and represent a hypothetical crystalline form.

Advanced Hyphenated Techniques for Reaction Monitoring and Process Control in Synthesis

The synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Advanced hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are invaluable tools for real-time reaction monitoring and process control.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful hyphenated technique for this purpose. It combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection provided by mass spectrometry.

During the synthesis of this compound, LC-MS can be used to:

Monitor the consumption of starting materials.

Track the formation of the desired product.

Identify and quantify the formation of any impurities or by-products in real-time.

This information allows for the precise determination of the reaction endpoint and the optimization of reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize impurity formation.

In a typical setup, a small aliquot of the reaction mixture is periodically withdrawn, diluted, and injected into the LC-MS system. The components of the mixture are separated on a reversed-phase HPLC column and then detected by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode can provide exceptional selectivity and sensitivity for the target analyte and known impurities. nih.gov

The table below outlines typical LC-MS parameters for the analysis of sulfonamides.

ParameterCondition
HPLC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Elution Gradient elution
Ionization Source Electrospray Ionization (ESI), positive mode
MS Detection Tandem Mass Spectrometry (MS/MS)
Acquisition Mode Multiple Reaction Monitoring (MRM)

By implementing such advanced analytical technologies, a more robust and efficient synthesis process for this compound can be developed, leading to a higher quality final product.

Potential Academic and Non Clinical Applications of 4 4 Aminophenyl Sulfonyl Piperazin 2 One in Research

Use as a Chemical Probe for Target Validation in Biological Systems

In the field of chemical biology, small molecules are indispensable tools for dissecting complex biological processes. A chemical probe is a small-molecule modulator of a protein's function that can be used to study that protein in cells and organisms. While specific studies detailing the use of 4-[(4-Aminophenyl)sulfonyl]piperazin-2-one as a chemical probe are not extensively documented, its structural characteristics suggest a strong potential for such applications.

The process of target identification and validation is a critical and often rate-limiting step in the drug discovery pipeline. nih.gov Chemical proteomics approaches, which utilize chemical probes, offer an unbiased method to identify the protein targets of active small molecules. nih.gov These probes are typically designed to interact with specific protein targets, allowing for their isolation and identification from complex biological mixtures.

Compounds containing sulfonamide and piperazine (B1678402) motifs have been explored as inhibitors for a variety of enzymes and receptors. nih.govnih.gov Therefore, this compound could be derivatized to create a suite of chemical probes. For instance, the introduction of a reactive group or a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) would enable its use in target fishing experiments. Such probes could be instrumental in identifying novel protein binders, thereby validating new targets for therapeutic intervention. The development of open-access chemical probes is a growing initiative to facilitate the study of disease relevance for novel targets. bayer.com

Table 1: Potential Derivatizations of this compound for Chemical Probe Synthesis

Derivative Modification Application
Biotinylated AnalogAddition of a biotin tagAffinity-based protein pull-down and identification
Fluorescent AnalogCovalent attachment of a fluorophoreCellular imaging and localization studies
Photo-affinity ProbeIncorporation of a photo-reactive groupCovalent cross-linking to target proteins upon UV irradiation

Application in Materials Science

The application of this compound in materials science, particularly in polymer synthesis and coordination chemistry, is an area of burgeoning interest. The bifunctional nature of the molecule, possessing both a primary aromatic amine and reactive sites on the piperazinone ring, makes it a candidate for the synthesis of novel polymers.

The aromatic amine group can participate in polymerization reactions to form polyamides, polyimides, or other high-performance polymers. Research on polymers derived from compounds like bis(4-aminophenyl) methane (B114726) has demonstrated that the inclusion of aromatic structures can significantly enhance the thermal stability of the resulting materials. chemrevlett.com Similarly, incorporating this compound into a polymer backbone could impart unique properties, such as improved solubility, altered mechanical characteristics, or specific biological activities. Piperazine-based polymers have been explored for their antimicrobial properties, suggesting that polymers derived from this compound could have functional applications. researchgate.net

In the realm of coordination chemistry, the nitrogen and oxygen atoms within the this compound structure can act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The specific geometry and electronic properties of the resulting metal complexes would be dictated by the coordination preferences of the metal ion and the conformational flexibility of the ligand. Such materials could have applications in catalysis, gas storage, or as functional materials with unique electronic or magnetic properties.

Role as a Privileged Scaffold for Combinatorial Chemistry Libraries

The concept of "privileged scaffolds" is central to modern medicinal chemistry and drug discovery. These are molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. The piperazine ring is considered a privileged scaffold due to its presence in a multitude of biologically active compounds and approved drugs. nih.govnih.gov

The this compound structure combines the privileged piperazine moiety with a sulfonamide group, another key pharmacophore in many therapeutic agents. This combination makes it an excellent starting point for the construction of combinatorial chemistry libraries. nih.gov By systematically introducing a diverse range of substituents at various positions on the aromatic ring and the piperazinone core, a large library of analogues can be rapidly synthesized.

For example, the primary amine of the aminophenyl group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of chemical functionalities. Similarly, the secondary amine within the piperazinone ring offers another point for diversification. The solid-phase synthesis of a 160-member library based on a 4-phenyl-2-carboxy-piperazine scaffold highlights the feasibility of using such structures in combinatorial approaches. nih.govacs.org

Table 2: Potential Reaction Sites for Combinatorial Library Synthesis

Reaction Site Possible Reactions Introduced Diversity
Aromatic AmineAcylation, Sulfonylation, Reductive AminationVaried amides, sulfonamides, and secondary/tertiary amines
Piperazinone N-HAlkylation, AcylationDiverse substituents on the piperazinone ring
Aromatic RingElectrophilic Aromatic SubstitutionHalogenation, Nitration, etc. (on activated derivatives)

Utilization in Analytical Method Development

In the process of drug discovery and development, the availability of pure and well-characterized reference standards is crucial for the validation of analytical methods. These methods are essential for determining the identity, purity, and concentration of active pharmaceutical ingredients (APIs) and their metabolites in various matrices.

Its utility would be particularly relevant in the development of analytical methods for related compounds that share the same core structure. For example, it could be used to:

Develop and validate High-Performance Liquid Chromatography (HPLC) methods: Serving as a marker for retention time and peak shape optimization.

Calibrate quantitative assays: Used to generate standard curves for the quantification of analogous compounds in biological fluids or pharmaceutical formulations.

Identify impurities and degradation products: Acting as a reference point in forced degradation studies to distinguish the parent compound from its degradation products.

The development of robust analytical methods is a cornerstone of pharmaceutical quality control, and the availability of high-quality reference standards like this compound is a prerequisite for ensuring the safety and efficacy of new drug candidates.

Contribution to the Understanding of Sulfonamide and Piperazinone Pharmacophores

The sulfonamide and piperazinone moieties are both well-established pharmacophores, each contributing to the biological activity of numerous drugs. Sulfonamides are known for their antibacterial, diuretic, and anticancer properties, while the piperazine ring is a common feature in drugs targeting the central nervous system, as well as in antihistamines and antianginal agents. mdpi.com The piperazin-2-one (B30754) structure is also found in various biologically active compounds. researchgate.net

The compound this compound uniquely combines these two important pharmacophoric elements. Its study can, therefore, provide valuable insights into the synergistic or additive effects of these two groups on biological activity. By serving as a parent compound for the synthesis of a series of analogues, researchers can systematically probe the structure-activity relationships (SAR) associated with this hybrid scaffold.

For instance, modifications to the substitution pattern on the aminophenyl ring can elucidate the electronic and steric requirements for binding to a particular biological target. Similarly, alterations to the piperazinone ring can provide information on the importance of its conformation and hydrogen bonding capabilities. The study of such compounds contributes to a deeper understanding of how these pharmacophores interact with biological macromolecules and can guide the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. nih.govontosight.aiontosight.aiontosight.ai The synthesis and evaluation of sulfonyl piperazine inhibitors for various targets is an active area of research. nih.govscielo.br

Future Directions and Emerging Research Avenues for 4 4 Aminophenyl Sulfonyl Piperazin 2 One

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

Traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, a method that can be inefficient and environmentally burdensome. researchgate.net Future research will likely focus on developing greener and more efficient synthetic routes to 4-[(4-Aminophenyl)sulfonyl]piperazin-2-one.

Recent advancements in green chemistry offer numerous strategies that could be adapted for this purpose. tandfonline.com Methodologies using water as a solvent, thereby reducing reliance on volatile organic compounds, have been successfully developed for sulfonamide synthesis. researchgate.netrsc.orgtandfonline.com One such approach involves the reaction of arylsulfonyl chlorides with amino compounds in an aqueous medium with dynamic pH control, which simplifies product isolation to simple filtration and avoids the need for organic bases. rsc.org Another sustainable method uses sodium sulfinates as a stable sulfur source and nitroarenes as the nitrogen source, with water as the sole solvent. researchgate.net

Mechanochemistry, which involves solvent-free reactions in a ball mill, presents another eco-friendly alternative. A one-pot, double-step mechanochemical procedure using solid sodium hypochlorite (B82951) has been demonstrated for the synthesis of various sulfonamides from disulfides, offering a cost-effective and metal-free route. rsc.org For the piperazinone core, cascade reactions that form multiple bonds in a single step are particularly attractive for simplifying the synthetic process and enabling structural diversity. thieme-connect.comresearchgate.net Asymmetric catalytic methods are also emerging for the enantioselective synthesis of piperazin-2-ones, which could be crucial if stereochemistry proves important for the compound's biological activity. acs.org

These innovative approaches could significantly enhance the production of this compound, making it more accessible for further research and development.

Table 1: Comparison of Traditional vs. Emerging Synthetic Strategies
StrategyDescriptionPotential Advantages for Synthesizing this compoundReferences
Traditional Method (Sulfonyl Chloride + Amine)Conventional coupling reaction, often requiring organic solvents and bases.Well-established and understood chemistry. researchgate.net
Aqueous SynthesisUtilizes water as the reaction solvent, often with pH control.Reduces organic waste, simplifies purification, enhances safety. researchgate.netrsc.orgtandfonline.com
MechanochemistrySolvent-free synthesis conducted by mechanical grinding in a ball mill.Eliminates bulk solvents, reduces energy consumption, can increase reaction rates. rsc.org
Cascade ReactionsOne-pot processes where multiple bonds are formed sequentially.Improves atom economy, reduces purification steps, allows for rapid library synthesis. thieme-connect.comresearchgate.net
Catalytic Domino ReactionsDirect coupling of alcohols and sulfonamides using a nanostructured catalyst.High selectivity with water as the only byproduct, catalyst is reusable. acs.org

Deeper Mechanistic Insights into its Molecular Interactions and Cellular Effects

Understanding how this compound interacts with biological systems at a molecular level is paramount. The sulfonamide group is a versatile pharmacophore present in drugs with a wide array of biological activities, including anti-inflammatory and diuretic effects. openaccesspub.org Similarly, the piperazine (B1678402) and piperazinone cores are privileged structures in medicinal chemistry, known to be part of many natural products and drugs. thieme-connect.combohrium.com Some piperazine derivatives have been shown to induce apoptosis in cancer cells by activating intrinsic mitochondrial signaling pathways, while others can modulate epithelial permeability. researchgate.netacs.orgproquest.com

Future research should aim to identify the specific biological targets of this compound. Structure-activity relationship (SAR) studies will be essential to delineate which parts of the molecule are critical for its activity. researchgate.netnih.gov For example, modifications to the substituents on the phenyl ring or the piperazinone nitrogen could reveal key interaction points. Molecular docking studies could predict binding modes with various enzymes or receptors, guiding further experimental validation. nih.govnih.gov Cellular assays could then be employed to observe the compound's effects on specific pathways, such as cell cycle progression, apoptosis, or inflammatory responses, providing a clearer picture of its mechanism of action. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines (e.g., for Novel Analog Design)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. frontiersin.org These computational tools can be powerfully applied to the this compound scaffold to design novel analogs with potentially improved properties.

Generative de novo design models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to propose entirely new structures. nih.gov By fine-tuning these models on compounds containing sulfonamide or piperazinone moieties, it would be possible to generate novel analogs built around the core scaffold of this compound. nih.gov This approach allows for a vast and targeted exploration of the relevant chemical space. frontiersin.org

Furthermore, ML algorithms can be used to build predictive models for bioactivity, pharmacokinetics (ADME), and toxicity. These models can rapidly screen virtual libraries of newly designed analogs to prioritize the most promising candidates for synthesis and experimental testing, a strategy that significantly reduces the time and cost associated with traditional discovery pipelines. nih.gov

Table 2: Applications of AI/ML in the Discovery Pipeline for this compound Analogs
AI/ML ApplicationDescriptionSpecific GoalReferences
De Novo DesignGenerative models (e.g., RNNs, GANs) create novel molecular structures.Generate diverse and novel analogs of the core scaffold. frontiersin.orgnih.gov
Virtual ScreeningML models predict the activity of compounds against a specific biological target.Rapidly screen thousands of virtual analogs to identify potential hits. nih.gov
ADME/Tox PredictionPredictive models for absorption, distribution, metabolism, excretion, and toxicity.Prioritize candidates with favorable drug-like properties and safety profiles. nih.gov
Scaffold HoppingAI algorithms identify and suggest alternative core structures (scaffolds).Discover structurally distinct compounds that retain similar biological activity. frontiersin.org

Investigation of Advanced Delivery Systems (Non-Clinical, Conceptual)

The therapeutic efficacy of a compound is often limited by its physicochemical properties, such as solubility and bioavailability. Advanced drug delivery systems offer a conceptual framework for overcoming these limitations. For a sulfonamide-containing compound like this compound, encapsulation into nano-delivery systems could be a promising future direction.

Liposomes, which are vesicles composed of lipid bilayers, are one potential delivery vehicle. A patented method for preparing sulfonamide compound liposomes suggests this is a viable strategy to achieve a high encapsulation rate and produce stable formulations suitable for various dosage forms, including injections or topical agents. google.com Other nanocarriers, such as polymeric nanoparticles or solid lipid nanoparticles, could also be explored to enhance solubility, protect the compound from premature degradation, and potentially enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target effects. Hydrogel-based systems could also be investigated for creating controlled-release formulations. While purely conceptual at this stage, exploring such delivery systems in non-clinical models could unlock the full therapeutic potential of this chemical entity.

Expansion of the Chemical Space around this compound for Novel Academic Discoveries

Expanding the chemical diversity around the this compound scaffold is a critical step for uncovering new biological activities and intellectual property. Modern synthetic techniques provide powerful tools for this purpose.

Late-stage functionalization, particularly C-H activation, allows for the direct modification of a lead compound in the final steps of a synthesis. nih.govacs.org This approach could be used to install a variety of functional groups onto the phenyl ring of the molecule, rapidly generating a library of analogs from a common intermediate. pugetsound.edu The sulfonamide group itself can act as a directing group for such transformations, guiding modifications to specific positions. nih.govacs.org

Another powerful strategy is bioisosteric replacement, where a functional group is swapped with another that has similar physical or chemical properties to enhance potency, selectivity, or metabolic stability. drughunter.com For instance, the sulfonamide moiety could be replaced by a gem-dimethylsulfone or other bioisosteres to probe its role in biological activity and potentially mitigate metabolic liabilities. tandfonline.comcambridgemedchemconsulting.com Similarly, the carbonyl group of the piperazinone ring could be replaced. These strategic modifications, combined with the synthesis of diverse libraries, would provide a rich collection of novel compounds for screening in a wide range of academic and industrial research programs, fostering new discoveries. york.ac.uknih.gov

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 4-[(4-Aminophenyl)sulfonyl]piperazin-2-one?

Methodological Answer:

  • HPLC Analysis : Use a mobile phase of methanol and sodium acetate buffer (pH 4.6) in a 65:35 ratio for baseline separation of impurities. Adjust column conditions (e.g., C18 reverse-phase) to resolve sulfonyl and piperazine moieties .
  • Spectroscopic Characterization : Employ 1H^1H-NMR to confirm the presence of the aminophenyl (δ 6.5–7.5 ppm) and sulfonyl groups (δ 3.0–3.5 ppm for adjacent protons). FT-IR can validate the sulfonyl S=O stretch (~1350 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .
  • Elemental Analysis : Verify stoichiometry (C, H, N, S) with ≤0.3% deviation from theoretical values .

Q. How should researchers handle safety risks associated with this compound in laboratory settings?

Methodological Answer:

  • Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) during synthesis. In case of skin contact, wash immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .
  • Storage : Store in airtight containers under dry, inert conditions (argon/nitrogen) to prevent sulfonyl group hydrolysis .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Follow local regulations for sulfonamide-containing waste .

Advanced Research Questions

Q. What experimental designs are suitable for studying the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • Split-Plot Design : Use randomized blocks with split-split plots to test variations in substituents (e.g., halogenation of the phenyl ring, piperazine ring modifications). For example:
    • Main Plots : Vary sulfonyl group positions.
    • Subplots : Modify the piperazine ring (e.g., N-alkylation).
    • Sub-Subplots : Assess biological activity (e.g., enzyme inhibition) across replicates .
  • Computational Modeling : Perform DFT calculations to predict electronic effects of substituents on sulfonyl group reactivity. Compare with empirical data from SPR (Surface Plasmon Resonance) binding assays .

Q. How can contradictory solubility data for this compound in aqueous vs. organic solvents be resolved?

Methodological Answer:

  • Solubility Profiling : Conduct phase-solubility studies in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, acetonitrile). Note that sulfonamides exhibit pH-dependent solubility due to protonation of the amine group .
  • Contradiction Analysis : If discrepancies arise (e.g., higher solubility in DMSO than predicted), assess crystallinity via XRPD. Amorphous forms may show artificially elevated solubility in polar aprotic solvents .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

Methodological Answer:

  • Stepwise Synthesis :
    • Sulfonation : React 4-aminobenzenesulfonyl chloride with piperazin-2-one in anhydrous THF at 0°C to reduce side reactions.
    • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted sulfonyl chloride and dimeric byproducts .
  • Catalytic Optimization : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperazine nitrogen, improving coupling efficiency .

Q. How can researchers evaluate the environmental impact of this compound in ecotoxicological studies?

Methodological Answer:

  • OECD Guidelines : Assess biodegradability via Closed Bottle Test (OECD 301D) and toxicity using Daphnia magna acute immobilization assays. Sulfonamides often show moderate persistence (t1/2_{1/2} > 60 days) and LC50_{50} values < 10 mg/L for aquatic organisms .
  • Metabolite Tracking : Use LC-MS/MS to identify transformation products (e.g., hydrolyzed sulfonyl groups) in simulated wastewater .

Q. Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activity of this compound analogs?

Methodological Answer:

  • Meta-Analysis Framework :
    • Variable Control : Compare studies for differences in assay conditions (e.g., cell lines, incubation times). For instance, IC50_{50} values may vary between HEK293 and HeLa cells due to transporter expression .
    • Batch Analysis : Replicate synthesis and bioassays using identical reagents (e.g., same sulfonyl chloride supplier) to isolate batch-to-batch variability .
  • Blinded Studies : Implement double-blinded testing to eliminate observer bias in activity scoring .

Q. What methodologies ensure reproducibility in stability studies of this compound under varying storage conditions?

Methodological Answer:

  • ICH Q1A Guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months). Monitor degradation via HPLC for sulfonic acid formation (retention time shift) .
  • Light Exposure : Use USP-compliant photostability chambers (1.2 million lux hours) to assess UV-induced cleavage of the sulfonyl-piperazine bond .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.